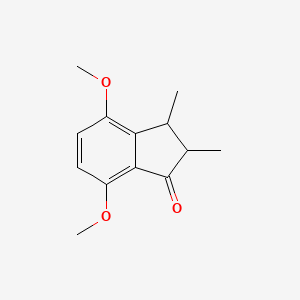

4,7-Dimethoxy-2,3-dimethyl-1-indanone

描述

属性

分子式 |

C13H16O3 |

|---|---|

分子量 |

220.26 g/mol |

IUPAC 名称 |

4,7-dimethoxy-2,3-dimethyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C13H16O3/c1-7-8(2)13(14)12-10(16-4)6-5-9(15-3)11(7)12/h5-8H,1-4H3 |

InChI 键 |

ZTNJSPUTAGHEII-UHFFFAOYSA-N |

规范 SMILES |

CC1C(C(=O)C2=C(C=CC(=C12)OC)OC)C |

产品来源 |

United States |

相似化合物的比较

4,5-Dimethoxy-1-indanone

6,7-Dimethoxy-1-indanone

- Structure : Methoxy groups at positions 6 and 6.

- Molecular Weight : 192.21 g/mol (C₁₁H₁₂O₃) .

- Key Differences: The 6,7-dimethoxy configuration may enhance conjugation with the ketone group, influencing photophysical properties. This isomer has been explored in pesticidal applications but lacks the methyl groups at positions 2 and 3, reducing steric bulk compared to 4,7-dimethoxy-2,3-dimethyl-1-indanone .

Substituted Derivatives

4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

- Structure : Bromine substituent at position 4, retaining methoxy groups at 5 and 7.

- Molecular Weight : 271.11 g/mol (C₁₁H₁₁BrO₃) .

- Key Differences : Bromination introduces a heavy atom, significantly increasing density (1.757 Mg/m³) and altering crystallographic parameters (orthorhombic lattice with a = 7.0928 Å, b = 14.3933 Å). This derivative is pivotal in X-ray crystallography studies due to its stable crystal structure .

5,7-Di-tert-butyl-3,3-dimethyl-1-indanone

- Structure : Bulky tert-butyl groups at positions 5 and 7, with methyl groups at 3 and 3.

- Molecular Weight : 272.43 g/mol (C₁₉H₂₈O) .

- This derivative is explored in materials science for its rigid, bulky structure, contrasting with the more reactive methoxy groups in this compound .

Functionalized Analogues

Spirocyclic Derivatives

- Example: Geminally dialkyl-substituted tetraindanotetraoxa[8]circulenes.

- Synthesis: Derived from this compound via alkylation and cyclization .

- Applications: These spiro compounds exhibit discotic liquid crystalline behavior, making them candidates for organic electronics. The parent indanone’s methoxy and methyl groups facilitate controlled steric and electronic tuning during synthesis .

Light-Activated Molecular Motors

- Example: Hemithioindigo-based motors incorporating this compound.

- Key Feature: The compound’s rigid indanone core provides structural integrity, enabling kHz-frequency rotation under visible light. Analogues lacking methyl or methoxy groups show reduced photostability .

Data Table: Comparative Analysis

准备方法

Cyclization of Acylated Precursors

Acyl chlorides derived from substituted cinnamic acids undergo intramolecular cyclization in the presence of Lewis acids such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA). For example, 3-(2,5-dimethoxyphenyl)propionyl chloride cyclizes in anhydrous carbon disulfide (CS₂) with AlCl₃ to yield 4,7-dimethoxy-1-indanone. This reaction proceeds via electrophilic aromatic substitution, where the acyl group directs cyclization to the para position relative to the methoxy substituents.

Optimization Insights :

-

Solvent Choice : Non-polar solvents like CS₂ or dichloromethane (CH₂Cl₂) improve yields by stabilizing the acylium ion intermediate.

-

Temperature : Reactions conducted at 0–5°C minimize side products such as aldol dimers, achieving yields of 68–75%.

-

Acid Catalyst : PPA offers advantages over AlCl₃ in moisture-sensitive reactions, enabling one-pot protocols without stringent anhydrous conditions.

Stepwise Methylation of 4,7-Dimethoxy-1-indanone

Introducing methyl groups at the 2- and 3-positions of 4,7-dimethoxy-1-indanone requires sequential alkylation steps. This approach is favored for its regioselectivity and scalability.

Two-Step Methylation Protocol

-

Deprotonation and Initial Methylation :

Treatment of 4,7-dimethoxy-1-indanone with sodium hydride (NaH) in dimethylformamide (DMF) generates a resonance-stabilized enolate. Subsequent reaction with methyl iodide (MeI) at 0°C selectively methylates the 2-position, yielding 4,7-dimethoxy-2-methyl-1-indanone. -

Second Methylation :

The mono-methylated product undergoes a second deprotonation-methylation cycle to install the 3-methyl group. Elevated temperatures (25–40°C) and extended reaction times (12–18 hours) drive the reaction to completion, affording the dimethylated product in 70–75% overall yield.

Critical Parameters :

-

Base Strength : NaH outperforms milder bases (e.g., K₂CO₃) by fully deprotonating the α-carbons, preventing incomplete methylation.

-

Solvent Effects : Polar aprotic solvents like DMF enhance enolate stability and reagent solubility, whereas tetrahydrofuran (THF) leads to slower kinetics.

Alternative Synthetic Routes

Epoxide Ring-Opening and Transposition

A less common route involves the synthesis of this compound via epoxide intermediates. Indene derivatives derived from 4,7-dimethoxy-1-indanone are epoxidized using meta-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed ring-opening and ketone transposition. While this method avoids harsh alkylation conditions, it suffers from lower yields (45–50%) due to competing side reactions.

Continuous Flow Industrial Synthesis

Industrial-scale production employs continuous flow reactors to enhance reproducibility and throughput. A representative protocol involves:

-

Precursor Mixing : 4,7-dimethoxy-1-indanone and methylating agents are combined in a solvent-free system.

-

Reactive Flow : The mixture passes through a heated reactor (80–100°C) with immobilized NaH on a solid support, achieving 85–90% conversion per pass.

-

In-Line Purification : Integrated distillation units remove excess MeI and DMF, yielding >98% pure product.

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for the dominant synthetic strategies:

Mechanistic and Kinetic Considerations

Methylation Regiochemistry

The preferential methylation at the 2-position over the 3-position in the initial step arises from steric and electronic factors. The enolate formed at C-2 benefits from greater stabilization through conjugation with the carbonyl group, whereas the C-3 position is sterically hindered by adjacent methoxy substituents.

Side Reactions and Mitigation

-

Over-Methylation : Excess MeI or prolonged reaction times can lead to quaternary ammonium salts, detectable via LC-MS. This is mitigated by stoichiometric MeI addition and real-time reaction monitoring.

-

Oxidative Degradation : The electron-rich aromatic system is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidant additives (e.g., BHT).

Industrial-Scale Optimization

Solvent Recovery Systems

Closed-loop solvent recovery in continuous flow setups reduces waste and costs. DMF is reclaimed via vacuum distillation, achieving >95% recycling efficiency.

Catalytic Innovations

Heterogeneous catalysts such as zeolite-supported NaH enable reagent reuse across multiple batches, lowering the environmental footprint compared to traditional homogeneous systems.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4,7-dimethoxy-2,3-dimethyl-1-indanone, and what solvents/reagents are typically employed?

- Methodological Answer : The compound can be synthesized via alkylation or halogenation of precursor indanones. For example, reacting 5-hydroxy-1-indanone derivatives with halogenated reagents (e.g., methyl iodide for methoxy groups) in solvents like dimethylformamide (DMF) or acetone under basic conditions (e.g., NaH) . Evidence also highlights the use of glyme as a solvent under an argon atmosphere for improved yield, emphasizing inert conditions to prevent side reactions .

Q. How is structural confirmation of this compound achieved in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming methoxy and methyl substituents. For instance, H-NMR peaks near δ 3.8–4.0 ppm correspond to methoxy groups, while methyl groups on the indanone ring appear as singlets near δ 2.1–2.3 ppm . X-ray crystallography or High-Resolution Mass Spectrometry (HRMS) can resolve ambiguities in stereochemistry or molecular weight .

Q. What solvents are optimal for solubility and reactivity studies of this compound?

- Methodological Answer : Polar aprotic solvents like DMF or acetone are preferred for reactions requiring nucleophilic substitution, while alcohols (e.g., methanol) may be used for recrystallization. Solubility profiles should be validated via UV-Vis spectroscopy or gravimetric analysis in varying solvent systems .

Q. Which analytical techniques are recommended for assessing purity?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard. Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC) with iodine staining can detect impurities at trace levels .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Methodological Answer : Yield optimization requires controlling reaction kinetics and stoichiometry. Evidence suggests using a 2:1 molar ratio of halogenated reagent to indanone precursor in glyme under argon, with NaH as a base to minimize hydrolysis . Temperature gradients (e.g., 0°C to room temperature) and dropwise addition of reagents can mitigate exothermic side reactions .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or tautomeric forms. Researchers should replicate analyses in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and compare with computational models (DFT-based NMR predictions) . Cross-validation with independent synthetic batches is essential .

Q. What pharmacological screening strategies are applicable given its structural analogs' regulatory status?

- Methodological Answer : Although direct bioactivity data is limited, structural analogs (e.g., 2-(4,7-dimethoxy-2,3-dihydro-1H-indan-5-yl)ethylamine) are classified as controlled substances, suggesting potential CNS activity . In vitro assays (e.g., receptor binding studies with serotonin or dopamine transporters) are recommended, followed by in vivo behavioral models (e.g., locomotor activity in rodents) under ethical guidelines .

Q. What computational approaches predict reactivity or degradation pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron-density distributions to identify reactive sites (e.g., ketone group susceptibility to nucleophilic attack). Accelerated stability studies (e.g., exposure to heat/light) paired with LC-MS track degradation products like demethylated derivatives .

Q. How does this compound integrate into materials science applications, such as molecular motors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。